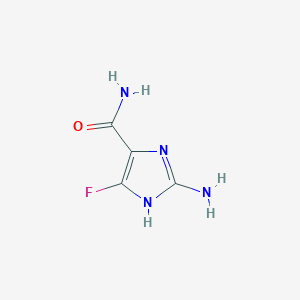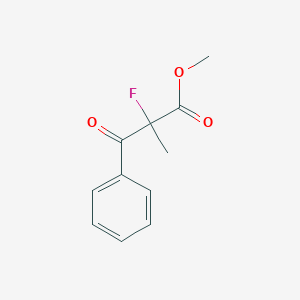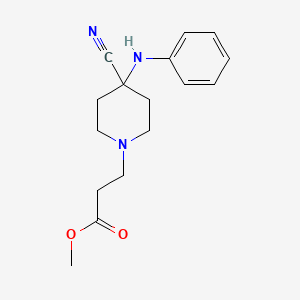
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione is a synthetic steroid compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions are typically controlled to maintain the integrity of the steroid structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and hormone-related activities.
Industry: Utilized in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include hormone signaling and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A naturally occurring steroid hormone with similar structural features.
Cortisol: Another steroid hormone involved in stress response and metabolism.
Prednisone: A synthetic steroid used as an anti-inflammatory medication.
Uniqueness
(11b)-11,17a-Dihydroxy-D-homoandrosta-1,4-diene-3,17-dione is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other steroids. These differences make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-1,3,4,4a,4b,5,6,10b,11,12-decahydrochrysene-2,8-dione |
InChI |
InChI=1S/C20H26O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(22)18(24)20(14,2)10-16(23)17(13)19/h7-9,13-14,16-18,23-24H,3-6,10H2,1-2H3/t13-,14-,16-,17+,18?,19-,20-/m0/s1 |
Clave InChI |
CIYPBISEUHRUSY-PEAGOGDJSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC(=O)C2O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC(=O)C2O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
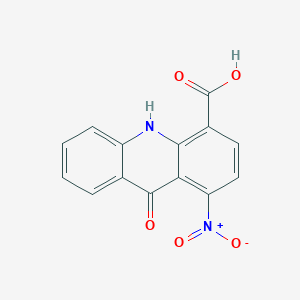
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
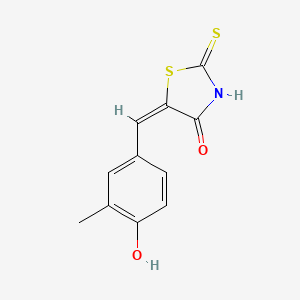
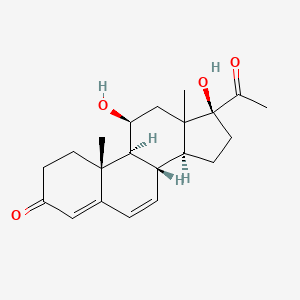
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)

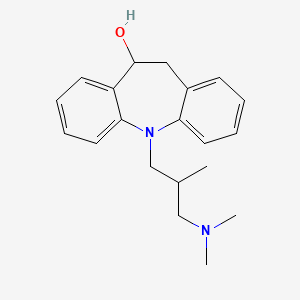
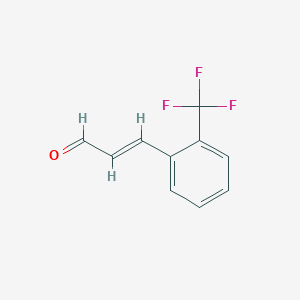
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
